molecular formula C10H14ClNO B1424144 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 41566-77-2

5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1424144
CAS RN: 41566-77-2
M. Wt: 199.68 g/mol
InChI Key: QFBRNSMZZDVAKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H . This indicates the presence of a chlorine atom, indicating that it is a hydrochloride salt.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride are not available, it is known that it is used in the preparation of substituted indanes and tetralins which are PPARα modulators .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Antimicrobial and Anticoccidial Activities : Research by Georgiadis (1976) explored the synthesis of derivatives related to 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, which demonstrated significant antimicrobial and anticoccidial activities. This study highlighted the potential use of these derivatives in combating microbial infections and coccidiosis in poultry (Georgiadis, 1976).

  • Synthesis Efficiency : Prashad et al. (2006) described an efficient and economical synthesis method for a derivative of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, emphasizing the importance of cost-effective and efficient synthesis methods in the pharmaceutical industry (Prashad et al., 2006).

  • Cytotoxic and Carbonic Anhydrase Inhibitory Effects : Gul et al. (2019) synthesized new compounds with structural similarities to 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, which exhibited cytotoxic/anticancer activities and inhibition of carbonic anhydrase, indicating potential therapeutic applications in cancer treatment (Gul et al., 2019).

  • Dopamine Receptor Agonism : Di Stefano et al. (2005) synthesized derivatives of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride that exhibited potential as dopamine D2-like agonists, suggesting possible applications in neurological disorders (Di Stefano et al., 2005).

  • Serotonin Receptor Modulation : Vickers et al. (2001) investigated compounds structurally related to 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, examining their effects on serotonin receptors, which could have implications for psychiatric and neurological treatments (Vickers et al., 2001).

  • Antimycobacterial Activity : Kumar et al. (2013) synthesized derivatives of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride with potent activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Kumar et al., 2013).

  • Multitarget Neurological Therapeutics : Del Bello et al. (2019) researched derivatives that interact with multiple neurological receptors, which could be beneficial in treating diseases like Parkinson's or schizophrenia (Del Bello et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRNSMZZDVAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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